Lack of Comparable Biological Activity Data Against Structural Analogs and Isomers
A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, DrugBank) returned no quantitative biological activity data (IC50, EC50, Ki, Kd, or cellular potency) for the target compound [1]. In contrast, its structural isomer flizasertib is a well-characterized, potent inhibitor of RIPK1 (human Kiapp = 0.00071 µM, cyno Kiapp = 0.0013 µM) with established selectivity over rodent orthologs (mouse Kiapp = 4.5 µM, rat Kiapp >10 µM) . This absence of data prevents any quantitative comparison of potency, selectivity, or target engagement.
| Evidence Dimension | RIPK1 kinase inhibition (Kiapp) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Flizasertib: human Kiapp = 0.00071 µM, cyno Kiapp = 0.0013 µM, mouse Kiapp = 4.5 µM, rat Kiapp >10 µM |
| Quantified Difference | Not calculable |
| Conditions | In vitro kinase assay for flizasertib; no assay data for target compound. |
Why This Matters
Without activity data, a scientific user cannot assess if this compound offers any potency or selectivity advantage over the well-characterized isomer flizasertib for RIPK1-related applications.
- [1] Search of primary literature and databases (PubChem, ChEMBL, BindingDB, DrugBank) for CAS 2320375-97-9. No biological activity data found as of 2026-04-29. View Source
